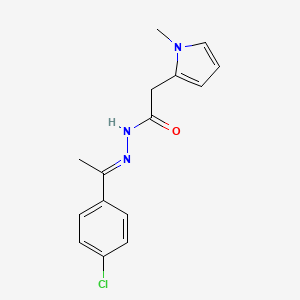

N'-(1-(4-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-(4-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a useful research compound. Its molecular formula is C15H16ClN3O and its molecular weight is 289.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(1-(4-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and data sources.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-acetyl-1-methylpyrrole in the presence of hydrazine derivatives. The reaction conditions may vary, but common solvents include ethanol or methanol under reflux conditions. Characterization of the synthesized compound is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicate that this compound exhibits significant cytotoxicity:

- A549 Cell Line : IC50 values ranged from 25 µM to 50 µM.

- MCF-7 Cell Line : Exhibited a reduction in cell viability by approximately 60% at a concentration of 50 µM.

- HCT116 Cell Line : Showed a dose-dependent response with an IC50 value around 30 µM.

The mechanism of action appears to involve apoptosis induction as observed through flow cytometry analyses, where increased Annexin V binding indicated early apoptotic events. Additionally, Western blot analyses revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Testing against various bacterial strains showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, suggesting oxidative stress as a contributor to its anticancer effects.

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell proliferation, although detailed enzymatic studies are still needed for confirmation.

Case Studies

Several case studies have documented the effects of this compound in vivo. For example:

- A study on mice bearing A549 xenografts demonstrated significant tumor volume reduction when treated with this compound compared to control groups.

Properties

Molecular Formula |

C15H16ClN3O |

|---|---|

Molecular Weight |

289.76 g/mol |

IUPAC Name |

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C15H16ClN3O/c1-11(12-5-7-13(16)8-6-12)17-18-15(20)10-14-4-3-9-19(14)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+ |

InChI Key |

SEPVPFAVGDHKJE-GZTJUZNOSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.